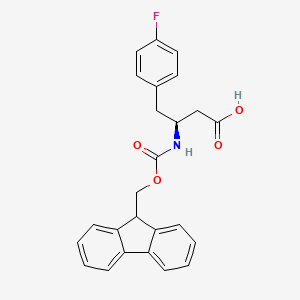

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS: 270062-83-4) is a fluorinated aromatic amino acid derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile properties, which facilitate selective deprotection . The compound’s molecular formula is C₂₅H₂₂FNO₄, with a molecular weight of 419.44 g/mol. It is stored under dry conditions at 2–8°C and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBGWPINKRNSDL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid is as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with high purity and yield .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups, enabling the development of various derivatives that can be tailored for specific applications in medicinal chemistry.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, particularly breast and colon cancer cells, by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Antioxidant Activity

Preliminary investigations have revealed that this compound possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in cellular assays.

Antitumor Studies

A notable study published in the Journal of Medicinal Chemistry reported that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro. The study highlighted the role of the fluorenyl moiety in enhancing cytotoxicity against tumor cells.

Inflammation Models

In animal models of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, indicating its potential for therapeutic use in inflammatory diseases.

Oxidative Stress Protection

Research into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, suggesting its utility as a protective agent against oxidative damage.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-methoxybenzoic acid | Low | Low | Low |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways: The exact mechanism can involve modulation of signaling pathways or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-fluorophenyl substituent in the target compound influences its polarity, solubility, and biological interactions. Below is a comparative analysis with analogs featuring different aromatic substituents:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -F) increase metabolic stability but may reduce aqueous solubility .

- Halogen Size : Iodo-substituted analogs (e.g., 527.35 g/mol) exhibit higher molecular weights, impacting pharmacokinetics .

- Steric Effects : Bulky groups like tert-butyl hinder peptide coupling efficiency in SPPS .

Stereochemical and Positional Isomerism

The S-configuration at the chiral center in the target compound is critical for compatibility with biological systems. Comparison with R-isomers (e.g., CAS 401916-49-2) reveals:

- R-Isomers often show reduced binding affinity in enzyme-active sites due to stereochemical mismatch .

- Positional isomers (e.g., 2-chlorophenyl vs. 4-fluorophenyl) alter electronic properties. For example, 2-chlorophenyl derivatives exhibit stronger intramolecular hydrogen bonding, affecting solubility .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid, often referred to as a fluorenyl derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₃H₂₅FNO₄

- Molecular Weight : 419.45 g/mol

- CAS Number : 129460-09-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl moiety enhances lipophilicity, facilitating binding to hydrophobic pockets of target proteins. The presence of the carboxylic acid group allows for potential hydrogen bonding interactions, which are crucial for modulating the activity of these proteins .

Antimicrobial Activity

Research indicates that fluorenyl derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes .

Anti-inflammatory Properties

Some studies have suggested that this compound may modulate inflammatory pathways, influencing cytokine production and immune responses. This activity could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective effects, showing promise in the treatment of neurodegenerative diseases. The structural components of these compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Preparation Methods

Solution-Phase Synthesis Methods

Solution-phase synthesis represents a traditional yet effective approach for preparing Fmoc-protected amino acids, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid. This method typically involves the protection of the amino group of a suitable precursor using an activated Fmoc reagent.

Asymmetric Synthesis Strategies

Chiral Auxiliary Approach

A highly effective approach for the asymmetric synthesis of this compound involves the use of a recyclable chiral auxiliary to control stereochemistry. Based on methods developed for similar compounds, this approach can provide excellent stereoselectivity.

The general procedure involves:

- Formation of a nickel(II) complex with a glycine Schiff base using a chiral auxiliary

- Alkylation of the complex with an appropriate 4-fluorophenyl derivative under basic conditions

- Disassembly of the alkylated nickel(II) complex to reclaim the chiral auxiliary and the amino acid

- In situ conversion of the amino acid to the N-Fmoc derivative using Fmoc-OSu

This methodology has been successfully applied to the large-scale preparation of related compounds with high chemical yields (75-80%) and excellent enantiomeric excess (>98%).

The optimized reaction conditions for the disassembly of the nickel complex and subsequent Fmoc protection are detailed in Table 1:

| Table 1: Optimized Conditions for Nickel Complex Disassembly and Fmoc Protection | ||

|---|---|---|

| Reagent | Quantity | Conditions |

| 6N HCl | 5 equivalents | 50°C, 1 hour |

| DME (solvent) | 2 volumes | - |

| Water | 2 volumes | 30°C, 1.5-2 hours |

| EDTA- 2Na | 1.02 equivalents | Room temperature |

| 48% NaOH | 5.2-5.4 equivalents | - |

| Na₂CO₃ | 1.3 equivalents | - |

| Fmoc-OSu | 1 equivalent | Room temperature, 4 hours |

| Acetonitrile | 4 volumes | - |

Stereoselective Synthesis via β-Amino Acid Precursors

Another approach for obtaining the target compound with high stereochemical purity involves stereoselective synthesis from β-amino acid precursors. This method typically starts with a chiral β-amino acid or its derivative and introduces the Fmoc protecting group in the final step.

For the synthesis of this compound, a potential route involves:

- Synthesis or isolation of (S)-3-amino-4-(4-fluorophenyl)butanoic acid with high enantiomeric purity

- Protection of the amino group with the Fmoc group using standard conditions

The Fmoc protection step is typically performed using Fmoc-OSu in a water/acetonitrile mixture with sodium carbonate as a base. After completion of the reaction, acidification leads to precipitation of the product, which can be isolated by filtration.

Fmoc Protection Methods

Direct Fmoc Protection with Fmoc-OSu

The direct protection of amino acids with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) is one of the most commonly employed methods for introducing the Fmoc group. For the synthesis of this compound, this method provides a straightforward approach with generally good yields.

The general procedure involves:

- Dissolving the free amino acid in a mixture of water and acetonitrile or another suitable solvent system

- Adjusting the pH to approximately 9 using sodium carbonate

- Adding Fmoc-OSu (1 equivalent) dissolved in acetonitrile

- Stirring at room temperature for 3-4 hours

- Acidifying the mixture to precipitate the Fmoc-protected amino acid

- Isolating the product by filtration

Fmoc Protection via Intermediate Silylation

Purification and Characterization

Purification Strategies

After synthesis, this compound requires purification to ensure high purity for its use in peptide synthesis. Effective purification strategies include:

Precipitation: The product can often be precipitated from an appropriate solvent system. For similar compounds, precipitation with toluene from ethyl acetate solution has been effective.

Recrystallization: For further purification, recrystallization from suitable solvents can be employed.

Chromatographic Methods: For challenging purifications, column chromatography or preparative HPLC may be necessary to achieve the desired purity.

Analytical Methods for Characterization

Thorough characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. Key analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining purity and detecting potential impurities. Special attention should be paid to detecting impurities such as Fmoc-β-Ala-OH and Fmoc-Xaa-Xaa-OH dipeptides that can form during Fmoc protection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide structural confirmation and can help assess stereochemical purity.

Mass Spectrometry: Mass spectrometry confirms the molecular weight and structural features of the compound.

Optical Rotation Measurements: These measurements are essential to confirm the (S) stereochemistry of the compound.

Elemental Analysis: This technique verifies the elemental composition of the final product.

Comparative Analysis of Preparation Methods

Different preparation methods for this compound can be evaluated based on various criteria, as summarized in Table 2:

| Table 2: Comparison of Preparation Methods for this compound | |||||

|---|---|---|---|---|---|

| Method | Advantages | Limitations | Typical Yield | Optical Purity | Scalability |

| ------------ | ---------------- | ----------------- | ------------------- | ------------------- | ----------------- |

| Solution-phase with silylation | - High purity - Anhydrous conditions possible - Mild conditions |

- Handling of sensitive reagents - Multiple steps |

75-80% | High | Moderate to High |

| 2-CTC resin assisted synthesis | - Simplified handling - Easy purification - Enables modifications |

- Specialized equipment - Multiple steps - Resin cost |

70-80% | High | Limited |

| Nickel(II) complex-mediated asymmetric synthesis | - Excellent stereoselectivity (>98% ee) - Recyclable chiral auxiliary - Well-suited for scale-up |

- Complex procedure - Handling of metal compounds |

75-85% | Very high (>98% ee) | High |

This comparative analysis provides guidance for selecting the most appropriate method based on specific requirements, including scale, available resources, and desired purity levels.

Scale-Up Considerations for Industrial Production

The industrial production of this compound requires careful consideration of scale-up parameters to ensure efficiency, safety, and cost-effectiveness.

Nickel(II) Complex-Mediated Asymmetric Synthesis

The asymmetric synthesis approach using a nickel(II) complex with a recyclable chiral auxiliary has been successfully implemented on a large scale (>150 g) for similar compounds. This approach offers several advantages for industrial-scale production:

- Recyclability of the chiral auxiliary, reducing cost and waste

- High stereoselectivity (>98% ee), minimizing the need for extensive purification

- Reliable and reproducible procedure

- Good atom economy

The process has been optimized for large-scale preparation with carefully controlled reaction conditions and reagent quantities, as demonstrated in multiple consecutive preparations totaling over 300 g of related compounds.

Process Optimization for Solution-Phase Approaches

For solution-phase approaches, several strategies can enhance scalability:

- Implementing continuous flow chemistry techniques for better control of reaction parameters

- Optimizing solvent systems for improved efficiency and reduced environmental impact

- Developing more efficient purification procedures to minimize solvent use

- Recycling solvents and reagents to reduce waste and cost

Critical Parameters for Industrial Scale Synthesis

Regardless of the chosen method, several critical parameters must be considered for industrial-scale production:

- Safety: Assessment of thermal stability, potential exotherms, and toxicity of reagents

- Quality Control: Implementation of robust in-process controls and analytical methods

- Environmental Impact: Development of green chemistry approaches with reduced waste generation

- Economic Viability: Analysis of raw material costs, process efficiency, and yield optimization

- Regulatory Compliance: Adherence to good manufacturing practices (GMP) and relevant regulations

Q & A

Basic: What synthetic strategies are recommended for introducing the Fmoc protective group during the synthesis of this compound?

The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine or sodium bicarbonate). Key considerations include:

- Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group without affecting acid-sensitive functional groups .

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to verify successful protection/deprotection.

- Side reactions : Minimize racemization by maintaining low temperatures (0–4°C) during coupling steps .

Advanced: How can microwave-assisted synthesis optimize the yield and reaction time for this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Coupling reactions : Reduce time from 12 hours (conventional heating) to 20–30 minutes while maintaining yields >85% .

- Temperature control : Optimize at 80–100°C to prevent decomposition of the fluorophenyl moiety .

- Solvent selection : Use DMF or acetonitrile for improved dielectric heating efficiency .

Basic: What safety protocols are critical given conflicting GHS classifications in literature?

Discrepancies in GHS classifications (e.g., acute toxicity Category 4 in vs. 2) necessitate:

- Precautionary measures : Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Toxicity testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) to validate hazard levels for your batch .

- Spill management : Avoid water jets; use inert absorbents (e.g., vermiculite) for solid spills .

Advanced: How can researchers resolve contradictions in reported acute toxicity data for similar Fmoc-protected compounds?

Approaches include:

- Comparative analysis : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Indagoo) to identify common hazards .

- In vivo testing : Perform OECD Guideline 423 acute oral toxicity studies on animal models to clarify conflicting classifications .

- Structural analogs : Compare toxicity profiles of compounds with similar substituents (e.g., 4-fluorophenyl vs. 3,5-difluorophenyl) to isolate contributing factors .

Basic: What methodologies are used to assess this compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like proteases .

- Fluorescence polarization : Measure competitive binding with fluorescently labeled peptides .

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Advanced: How can chiral chromatography or NMR confirm stereochemical purity during synthesis?

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences >2 min indicate high purity .

- NOESY NMR : Detect spatial proximity of the 4-fluorophenyl group to the Fmoc moiety to confirm (S)-configuration .

- X-ray crystallography : Resolve absolute configuration for crystalline intermediates .

Data Analysis: How should researchers interpret conflicting bioactivity data in structurally similar compounds?

| Compound | Bioactivity (IC50) | Fluorophenyl Position | Reference |

|---|---|---|---|

| 4-fluorophenyl derivative | 12 nM | Para | |

| 3,5-difluorophenyl analog | 8 nM | Meta | |

| Non-fluorinated analog | >1 µM | N/A |

- Structure-activity relationship (SAR) : Para-substitution enhances target binding due to electron-withdrawing effects .

- Dose-response curves : Validate potency using Hill slope analysis to rule out assay artifacts .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.